molecular formula C6H10Cl2FN3 B2449078 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride CAS No. 2225136-69-4

2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2449078
CAS RN: 2225136-69-4
M. Wt: 214.07
InChI Key: VORREDSMDKXHNN-UHFFFAOYSA-N
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Description

2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2225136-69-4 . It has a molecular weight of 214.07 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480, was reported using the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) . The enzyme was covalently immobilized on glyoxyl-agarose and used in a packed-bed reactor to set up a continuous flow biotransformation . This method circumvented the 2-step process described in literature for the batch reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8FN3.2ClH/c7-5-3-9-6(1-2-8)10-4-5;;/h3-4H,1-2,8H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The compound is involved in the enantioselective amination of ketones, catalyzed by amine transaminases . These enzymes utilize simple amines as amino donors and the vitamin B6-based pyridoxal 5-phosphate (PLP) cofactor as a molecular shuttle .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 214.07 .

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with this compound are H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3.2ClH/c7-5-3-9-6(1-2-8)10-4-5;;/h3-4H,1-2,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORREDSMDKXHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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